molecular formula C16H19N3O4S B6416039 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261972-06-8

6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6416039
CAS RN: 1261972-06-8
M. Wt: 349.4 g/mol
InChI Key: PQIGHYGBOUNQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% (6-APS) is an organic compound that has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology. 6-APS is a synthetic compound that is prepared in a laboratory setting, and its chemical structure consists of an amino group, a sulfamoyl group, and a phenyl group. Its molecular weight is approximately 241.3 g/mol. 6-APS has been used in various scientific research studies due to its ability to act as a potent inhibitor of enzymes and its ability to interact with various proteins.

Mechanism of Action

6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% acts as an inhibitor of enzymes, as well as a ligand for proteins. It binds to the active site of an enzyme and prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% also binds to proteins, which can affect the activity of the proteins and the biochemical and physiological processes that they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% depend on the type of enzyme or protein that it binds to. In general, 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% can affect the activity of enzymes and proteins, and this can lead to changes in the biochemical and physiological processes that they are involved in. For example, 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% has been used in studies to investigate the effect of enzyme inhibition on the metabolism of drugs, as well as to investigate the biochemical and physiological effects of various drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ability to act as an inhibitor of enzymes and its ability to interact with various proteins. This makes it a useful tool for investigating the biochemical and physiological effects of various drugs. Another advantage is its relatively low cost and ease of synthesis. However, 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% can also have some limitations in laboratory experiments. For example, it can be difficult to control the concentration of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% in a reaction, and it can also be difficult to accurately measure the activity of enzymes and proteins in the presence of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95%.

Future Directions

Future research on 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% could focus on its potential applications in drug discovery and development. For example, further studies could be conducted to investigate the effects of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% on the activity of various enzymes and proteins involved in drug metabolism and its interaction with proteins. Additionally, further studies could be conducted to investigate the effects of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% on the biochemical and physiological processes involved in drug action. Finally, further studies could be conducted to investigate the potential of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% as a therapeutic agent.

Synthesis Methods

6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% is synthesized in a laboratory setting using a method known as the N-alkylation of picolinic acid. This method involves the reaction of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% with an alkylating agent, such as a tert-butyl sulfamate, in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is carried out at a temperature of 40-50°C. The reaction is complete after about 2 hours, and the final product is a white, crystalline solid.

Scientific Research Applications

6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% has been used in various scientific research studies due to its ability to act as a potent inhibitor of enzymes and its ability to interact with various proteins. It has been used in studies to investigate the effect of enzyme inhibition on biochemical and physiological processes, as well as to investigate the activity of various enzymes and proteins. 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid, 95% has also been used in studies to investigate the effects of drug metabolism and its interaction with proteins, as well as to investigate the biochemical and physiological effects of various drugs.

properties

IUPAC Name

6-amino-3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIGHYGBOUNQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid

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